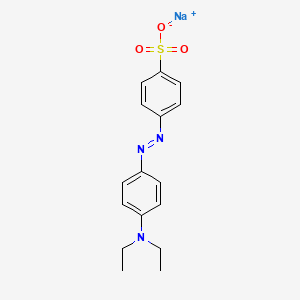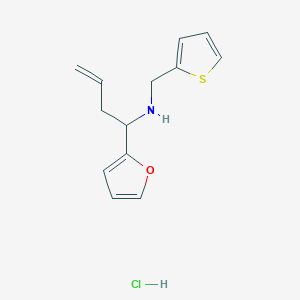
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride
Descripción general
Descripción
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride, also known as 1-FNB, is an organic compound that is used in a variety of scientific research applications. It is an important synthetic intermediate for the production of various pharmaceuticals and has been used in the synthesis of a number of biologically active compounds. 1-FNB is a white crystalline solid with a molecular weight of 319.83 g/mol, and a melting point of 115-116 °C.
Aplicaciones Científicas De Investigación
-
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production .
- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .
- Results : The resulting epoxy resins have been evaluated for their thermal properties .
-
- Application : Furan is incorporated into conjugated systems to increase conjugation, improve solubility, and enhance transport properties . These materials are used in sensors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
- Method : The synthesis of furan containing conjugated materials involves several processes, including reductive amination, etherification, esterification, and carbonatation .
- Results : The incorporation of furan into conjugated systems has shown to improve the properties of these materials .
-
Pharmaceuticals, Resin, Agrochemicals, and Lacquers
- Application : Furan is used as a key starting material for a variety of applications, including the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : Furan is processed from furfural, an organic compound obtained from biomass feedstock .
- Results : The use of furan as a starting material has helped in the transition towards sustainable development .
-
- Application : Furan is used in the creation of novel conjugated materials with tailored properties. These materials are used in sensors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
- Method : The synthesis of furan containing conjugated materials involves several processes, including reductive amination, etherification, esterification, and carbonatation .
- Results : The incorporation of furan into conjugated systems has shown to improve the properties of these materials .
-
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production .
- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .
- Results : The resulting epoxy resins have been evaluated for their thermal properties .
-
- Application : Furan is used as a key starting material for a variety of applications, including the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : Furan is processed from furfural, an organic compound obtained from biomass feedstock .
- Results : The use of furan as a starting material has helped in the transition towards sustainable development .
-
- Application : Furan is used in the creation of novel conjugated materials with tailored properties. These materials are used in sensors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
- Method : The synthesis of furan containing conjugated materials involves several processes, including reductive amination, etherification, esterification, and carbonatation .
- Results : The incorporation of furan into conjugated systems has shown to improve the properties of these materials .
-
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production .
- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .
- Results : The resulting epoxy resins have been evaluated for their thermal properties .
-
- Application : Furan is used as a key starting material for a variety of applications, including the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : Furan is processed from furfural, an organic compound obtained from biomass feedstock .
- Results : The use of furan as a starting material has helped in the transition towards sustainable development .
Propiedades
IUPAC Name |
1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11;/h2-4,6-9,12,14H,1,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUIGLXJQVQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



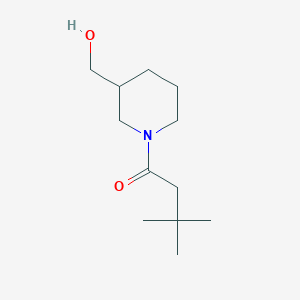

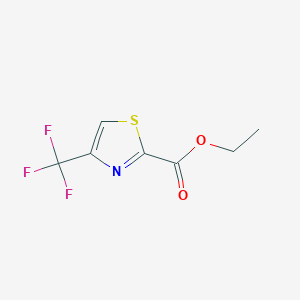
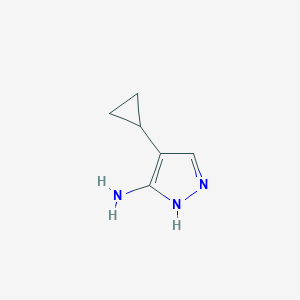
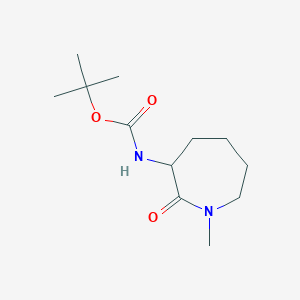
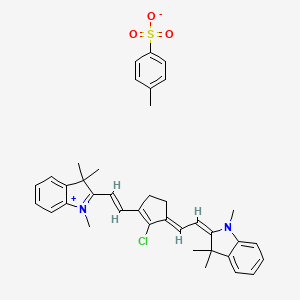
![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)
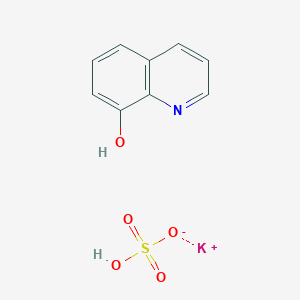
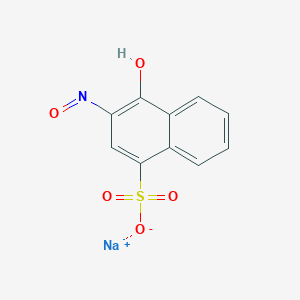
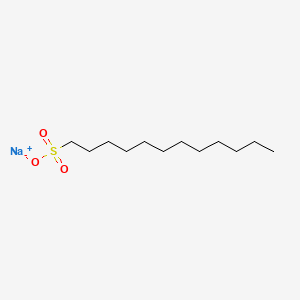
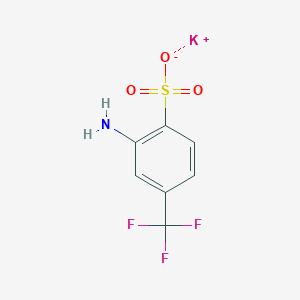
![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)
